molecular formula C16H18O3 B6065920 ethyl 2-methyl-2-(naphthalen-1-yloxy)propanoate CAS No. 57926-11-1

ethyl 2-methyl-2-(naphthalen-1-yloxy)propanoate

Cat. No.: B6065920
CAS No.: 57926-11-1
M. Wt: 258.31 g/mol
InChI Key: WSTRWMGKWOTLIS-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(naphthalen-1-yloxy)propanoate is an ester compound characterized by its unique structure, which includes a naphthalene ring attached to a propanoate group. Esters are known for their pleasant odors and are often used in fragrances and flavorings . This compound is of interest in various fields of scientific research due to its distinctive chemical properties.

Preparation Methods

The synthesis of ethyl 2-methyl-2-(naphthalen-1-yloxy)propanoate typically involves the esterification of 2-methyl-2-(naphthalen-1-yloxy)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Ethyl 2-methyl-2-(naphthalen-1-yloxy)propanoate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic hydrolysis conditions, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-methyl-2-(naphthalen-1-yloxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-methyl-2-(naphthalen-1-yloxy)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The naphthalene ring structure allows for interactions with aromatic amino acids in proteins, potentially affecting signaling pathways and cellular functions .

Comparison with Similar Compounds

Ethyl 2-methyl-2-(naphthalen-1-yloxy)propanoate can be compared to other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, the presence of the naphthalene ring in this compound imparts unique chemical and physical properties, such as increased hydrophobicity and potential for π-π interactions . Similar compounds include:

Properties

IUPAC Name

ethyl 2-methyl-2-naphthalen-1-yloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-4-18-15(17)16(2,3)19-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTRWMGKWOTLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364179
Record name ST50848587
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57926-11-1
Record name ST50848587
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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